alpha-Phthalimidopropiophenone

Description

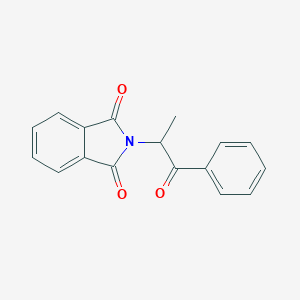

Structure

3D Structure

Properties

IUPAC Name |

2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-11(15(19)12-7-3-2-4-8-12)18-16(20)13-9-5-6-10-14(13)17(18)21/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLKGWHINGNHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334107 | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19437-20-8 | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19437-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phthalimidopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019437208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phthalimidopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19437-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHTHALIMIDOPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U6W3UB2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of alpha-Phthalimidopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical structure, properties, and synthesis of alpha-Phthalimidopropiophenone. It is intended for an audience with a strong background in chemistry and pharmacology, offering field-proven insights and detailed methodologies to support research and development activities.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, a derivative of cathinone, has garnered significant attention within the scientific community, primarily for its role as a crucial intermediate in the synthesis of a variety of substituted cathinone analogs.[1][2] Its structure incorporates a phthalimide group, which acts as a protecting group for the amine functionality, rendering the molecule more stable than its primary amine counterparts.[3] This stability is a key attribute that facilitates its use in multi-step organic syntheses and has also led to its investigation as a potential prodrug.[3] The compound has also been identified in illicit drug markets, making its thorough characterization a matter of forensic and public health importance.[2][4]

Molecular Structure and Chemical Identity

The foundational step in understanding the utility and reactivity of this compound lies in a detailed examination of its molecular architecture.

Systematic Nomenclature and Identification

-

IUPAC Name: 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione[1]

-

Common Synonyms: α-Phthalimidopropiophenone, 2-Phthalimidopropiophenone, α-PAPP[4]

-

CAS Number: 19437-20-8[2]

-

Molecular Formula: C₁₇H₁₃NO₃[2]

-

Molecular Weight: 279.29 g/mol [2]

| Property | Value | Source(s) |

| IUPAC Name | 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione | [1] |

| CAS Number | 19437-20-8 | [2] |

| Molecular Formula | C₁₇H₁₃NO₃ | [2] |

| Molecular Weight | 279.29 g/mol | [2] |

| Melting Point | 87-88 °C | [1] |

Core Structural Features

The structure of this compound is a composite of three key functional moieties: a propiophenone backbone, a chiral center at the alpha-carbon, and a phthalimide group.

Caption: 2D representation of this compound.

The propiophenone core consists of a benzene ring attached to a propyl chain with a carbonyl group at the first carbon of the chain. The presence of the aromatic ring and the carbonyl group are key determinants of the molecule's spectroscopic properties and reactivity.

The alpha-carbon (Cα) , being bonded to four different groups (the phenyl ketone, a methyl group, a hydrogen atom, and the phthalimide nitrogen), is a chiral center . This means that this compound can exist as two enantiomers, (R)- and (S)-alpha-Phthalimidopropiophenone. The stereochemistry at this center is of paramount importance when considering its biological activity and its use as a precursor for chiral drugs.

The phthalimide group serves as a protecting group for the primary amine. This is a classic strategy in organic synthesis, known as the Gabriel synthesis, to avoid over-alkylation of the amine.[1] The two carbonyl groups of the phthalimide moiety withdraw electron density from the nitrogen atom, making it less nucleophilic and the N-H proton (in phthalimide itself) acidic.

Spectroscopic and Analytical Characterization

A thorough analytical characterization is essential for the unambiguous identification and quality control of this compound. The following data, compiled from literature sources, provides a reference for its spectroscopic fingerprint.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

-

Aromatic Protons (Phenyl & Phthalimide): Multiple signals in the range of δ 7.0-8.5 ppm. The protons on the propiophenone phenyl ring will likely appear as a multiplet, while the four protons on the phthalimide's benzene ring will present as a more complex pattern due to their chemical environment.

-

Methine Proton (Cα-H): A quartet in the range of δ 5.0-6.0 ppm, coupled to the methyl protons.

-

Methyl Protons (-CH₃): A doublet in the range of δ 1.5-2.0 ppm, coupled to the methine proton.

Expected ¹³C NMR Resonances:

-

Carbonyl Carbons (C=O): Two signals in the downfield region, typically δ 165-200 ppm. The ketone carbonyl will be in the lower part of this range, while the imide carbonyls will be at a slightly higher field.

-

Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.

-

Methine Carbon (Cα): A signal around δ 50-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically δ 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 279. Key fragmentation pathways would likely involve cleavage of the bond between the alpha-carbon and the carbonyl group, and fragmentation of the phthalimide moiety. The GC-MS data presented by Camilleri et al. (2010) is a critical resource for its mass spectral characterization.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C=O Stretching (Ketone): A strong absorption band around 1685 cm⁻¹.

-

C=O Stretching (Imide): Two strong absorption bands, typically around 1770 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric).

-

C-N Stretching: Absorptions in the region of 1300-1000 cm⁻¹.

-

Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹.

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is fundamental to its application in research and development.

Synthetic Pathways

The most common synthetic route to this compound is a variation of the Gabriel synthesis.[1] This typically involves the reaction of α-bromopropiophenone with potassium phthalimide.

Caption: A simplified workflow for the synthesis of this compound.

An alternative approach involves a base-catalyzed reaction of propiophenone with phthalic anhydride, though this is a less common method.[1] Both solid-phase and solution-phase methodologies can be employed for its synthesis.[1]

Key Chemical Reactions

The chemical reactivity of this compound is dominated by its three main functional groups:

-

Deprotection of the Phthalimide Group: The phthalimide group can be removed to yield the corresponding primary amine, cathinone. This is typically achieved by hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis.[2] This deprotection step is central to its use as a synthetic intermediate.

-

Reactions of the Ketone: The carbonyl group can undergo various reactions typical of ketones, such as reduction to a secondary alcohol using reducing agents like sodium borohydride, or reductive amination.

-

Reactions at the Alpha-Carbon: The alpha-proton is acidic and can be removed by a strong base, allowing for alkylation or other reactions at this position.

Applications in Drug Development and Research

The primary utility of this compound lies in its role as a precursor for the synthesis of a wide array of cathinone derivatives.

Synthesis of Cathinone Analogs

By deprotecting the phthalimide group, researchers can access the primary amine of cathinone, which can then be further modified to create a library of N-alkylated or N-acylated derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) of this class of compounds, which are known for their stimulant properties.

Prodrug Potential

The phthalimide group, while serving as a useful protecting group in synthesis, also imparts a degree of stability to the molecule that is lacking in many cathinone derivatives.[3] This has led to the hypothesis that this compound could act as a prodrug, being metabolized in vivo to the pharmacologically active cathinone.[3] The metabolic pathway is proposed to involve hydrolysis of the imide functionality to release the primary amine.[3] However, the extent and rate of this biotransformation in humans have not been extensively studied.

Caption: Proposed metabolic activation of this compound to cathinone.

Conclusion

This compound is a molecule of significant interest due to its pivotal role in the synthesis of cathinone derivatives and its potential as a prodrug. Its structure, characterized by a propiophenone core, a chiral alpha-carbon, and a stabilising phthalimide group, dictates its chemical properties and applications. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers in medicinal chemistry, pharmacology, and forensic science. Further investigation into its metabolism and the pharmacological activity of its metabolites will be crucial in fully elucidating its biological profile.

References

-

Camilleri, A., Johnston, M. R., Brennan, M., Davis, S., & Caldicott, D. G. E. (2010). Chemical analysis of four capsules containing the controlled substance analogues 4-methylmethcathinone, 2-fluoromethamphetamine, this compound and N-ethylcathinone. Forensic Science International, 197(1-3), 59–66. [Link]

-

Grokipedia. (n.d.). Phthalimidopropiophenone. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (2023, November 28). Phthalimidopropiophenone. [Link]

-

NIST. (n.d.). α-Phthalimidopropiophenone. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

ChemChart. (n.d.). A-Phthalimidopropiophenone. Retrieved January 13, 2026, from [Link]

-

Wikipedia. (2023, November 28). Phthalimidopropiophenone. [Link]

Sources

- 1. Buy this compound | 19437-20-8 [smolecule.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Phthalimidopropiophenone - Wikipedia [en.wikipedia.org]

- 4. Chemical analysis of four capsules containing the controlled substance analogues 4-methylmethcathinone, 2-fluoromethamphetamine, this compound and N-ethylcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Phthalimidopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of α-Phthalimidopropiophenone, a compound of significant interest in synthetic organic chemistry and forensic science. We will delve into its core chemical and physical properties, synthesis methodologies, reactivity, and its pivotal role as a precursor in the synthesis of cathinone derivatives. This document is intended to serve as a vital resource for professionals in research and development, offering field-proven insights and detailed protocols.

Core Compound Identification and Properties

α-Phthalimidopropiophenone, a synthetic organic compound, is primarily recognized as a key intermediate in various chemical syntheses.[1] Its structure is characterized by a propiophenone backbone with a phthalimide substituent at the alpha position.[1] This structural arrangement, particularly the phthalimide group, imparts a notable stability to the molecule compared to other cathinone derivatives, making it more amenable to laboratory storage and handling.[2]

Chemical and Physical Data Summary

A compilation of the fundamental properties of α-Phthalimidopropiophenone is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 19437-20-8 | [1][2][3][4][5] |

| IUPAC Name | 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione | [1][2] |

| Alternate Names | 2-(1-Methyl-2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, α-PAPP, 2-Phthalimidopropiophenone | [2][3][6] |

| Molecular Formula | C₁₇H₁₃NO₃ | [1][2][3][5] |

| Molecular Weight | 279.29 g/mol | [1][2][3][5] |

| Melting Point | 87-88 °C | [2][4] |

| Boiling Point | ~447.2 °C (Predicted) | [2][7] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 30 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [2][6] |

Synthesis of α-Phthalimidopropiophenone

The synthesis of α-Phthalimidopropiophenone can be achieved through various established methods in organic chemistry. The phthalimide protection strategy is a cornerstone of its synthesis, drawing from the principles of the Gabriel synthesis to prevent over-alkylation, a common challenge in amine synthesis.[2]

Base-Catalyzed Reaction: A Common Approach

A prevalent and efficient method involves the base-catalyzed reaction of propiophenone with phthalic anhydride.[2] This approach is scalable for industrial applications.[2]

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, dissolve propiophenone and phthalic anhydride in an appropriate solvent.

-

Addition of Base: Introduce a base, such as sodium hydroxide, to catalyze the reaction.[2]

-

Reaction Conditions: Maintain the reaction at a specific temperature and for a duration optimized for maximum yield.

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to standard work-up procedures, including extraction and washing. The crude product is then purified, typically through recrystallization, to yield α-Phthalimidopropiophenone.

Synthesis Workflow Diagram

Caption: Base-catalyzed synthesis of α-Phthalimidopropiophenone.

Chemical Reactivity and Applications

The chemical reactivity of α-Phthalimidopropiophenone is dictated by the ketone and imide functional groups.[2] The carbonyl groups are susceptible to nucleophilic attack.[2] Due to the electron-withdrawing nature of the adjacent carbonyl groups, the nitrogen atom in the phthalimide moiety is significantly less basic than a typical amine.[2]

Key Chemical Reactions

-

Reduction: The ketone functionality can be reduced to an alcohol, and the phthalimide group can be cleaved to yield a primary amine using reducing agents like lithium aluminum hydride.[2]

-

Oxidation: Oxidation reactions can target the propiophenone backbone to yield corresponding carboxylic acids or ketones.[2]

-

Substitution: Nucleophilic substitution reactions can be employed to introduce various functional groups, thereby expanding its chemical utility.[2]

Primary Application: Synthesis of Cathinone Derivatives

The principal application of α-Phthalimidopropiophenone is as a synthetic intermediate in the preparation of cathinone derivatives.[1][2] The phthalimide group serves as a stable protecting group for the amine functionality, which can be selectively deprotected under conditions such as hydrazinolysis or hydrolysis without affecting the ketone group.[1] This strategic use of a protecting group is a modification of the Gabriel synthesis adapted for β-keto amines.[1]

Role as a Prodrug

In the context of medicinal chemistry and pharmacology, α-Phthalimidopropiophenone is considered a prodrug for cathinone.[6][7][8][9] While not pharmacologically active as a stimulant in its protected form, it is believed to be metabolized in vivo to cathinone.[2][6][7][8] This metabolic conversion is theorized to involve initial hydroxylation of the protecting group, followed by dehydrogenation and subsequent dealkylation to yield the primary amine, cathinone.[2][7][8]

Proposed Metabolic Pathway

Caption: Proposed metabolic conversion of α-Phthalimidopropiophenone to cathinone.

Forensic and Regulatory Context

α-Phthalimidopropiophenone has been identified in products on the illicit drug market, often as a precursor or direct analog to synthetic cathinones.[1][6][7] Its presence in seized materials highlights its role in clandestine chemistry.[1] Consequently, its commercial availability is generally restricted to forensic, research, and reference standards.[1]

Safety and Toxicology

The physiological and toxicological properties of α-Phthalimidopropiophenone are largely undocumented.[1][6][9] Due to its potential to metabolize into cathinone, a central nervous system stimulant, it is presumed to carry risks associated with stimulant use, such as increased heart rate and blood pressure, anxiety, and insomnia.[2] Standard safety precautions, including the use of personal protective equipment, are advised when handling this compound.[4] It is reported to be irritating to the eyes, respiratory system, and skin.[4]

Conclusion

α-Phthalimidopropiophenone is a compound with significant implications in both legitimate chemical synthesis and the illicit drug landscape. Its stable nature and its role as a protected precursor to cathinones make it a molecule of interest for researchers in medicinal chemistry and a target for forensic analysis. A thorough understanding of its properties, synthesis, and reactivity is crucial for professionals in these fields. Further research is warranted to fully elucidate its toxicological profile and metabolic fate in humans.

References

- Phthalimidopropiophenone. Grokipedia.

- Buy alpha-Phthalimidopropiophenone | 19437-20-8. Smolecule.

- α-Phthalimidopropiophenone | CAS 19437-20-8. Santa Cruz Biotechnology.

- α-Phthalimidopropiophenone (CAS 19437-20-8). Cayman Chemical.

- Α-PHTHALIMIDOPROPIOPHENONE. ChemBK.

- α-Phthalimidopropiophenone.

- α-Phthalimidopropiophenone. NIST WebBook.

- A-Phthalimidopropiophenone (19437-20-8). Chemchart.

- This compound | 19437-20-8. ChemicalBook.

- Phthalimidopropiophenone. Wikipedia.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Buy this compound | 19437-20-8 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. α-Phthalimidopropiophenone [webbook.nist.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Phthalimidopropiophenone - Wikipedia [en.wikipedia.org]

- 8. A-Phthalimidopropiophenone (19437-20-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. This compound | 19437-20-8 [chemicalbook.com]

physicochemical properties of alpha-Phthalimidopropiophenone

An In-Depth Technical Guide to the Physicochemical Properties of alpha-Phthalimidopropiophenone

Foreword: A Molecule of Duality

This compound, known systematically as 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione, presents a fascinating case study in chemical design and application.[1][2] At its core, it is a synthetic intermediate, a molecular scaffold built upon a propiophenone backbone with a critical phthalimide substituent at the alpha position.[1][2] This structural feature, a direct application of the venerable Gabriel synthesis, imparts significant stability by protecting a reactive primary amine.[1][3][4] This design choice is not merely academic; it renders the molecule a stable precursor for cathinone derivatives, making it a compound of interest in both pharmaceutical research and forensic science.[1][5][6][7] Its potential to act as a prodrug for cathinone, which may be released through in-vivo metabolism, underscores the importance of a thorough physicochemical characterization.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its core properties, the methodologies for their determination, and the scientific rationale behind these analytical choices.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the bedrock of all subsequent research. The fundamental identifiers and physical properties of this compound are summarized below.

Caption: Chemical Structure of this compound.

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione | [1][8] |

| Synonyms | α-PAPP, 2-Phthalimidopropiophenone | [5][9] |

| CAS Number | 19437-20-8 | [1][10] |

| Molecular Formula | C₁₇H₁₃NO₃ | [1][10][11] |

| Molecular Weight | 279.29 g/mol | [1][10] |

| Appearance | Crystalline Solid | [8] |

| Melting Point | 87-88 °C | [6] |

| Boiling Point | 447.2 °C (Predicted) | [6] |

Synthesis Rationale: The Gabriel Synthesis for Enhanced Stability

The synthesis of this compound is a practical application of the Gabriel synthesis, a cornerstone method for preparing primary amines while avoiding the common issue of over-alkylation.[3][4] Direct alkylation of ammonia or primary amines often yields a mixture of primary, secondary, and tertiary amines, complicating purification.[3] The Gabriel method circumvents this by using the phthalimide anion as a surrogate for a primary amine.[12]

The process involves the N-alkylation of potassium phthalimide with an appropriate alkyl halide.[12] In the context of this compound, a common approach involves the base-catalyzed reaction of propiophenone with phthalic anhydride.[1] The resulting phthalimide group acts as a robust protecting group for the amine functionality, rendering this compound significantly more stable for storage and handling compared to its primary amine cathinone analogue.[5][7] The amine can later be liberated via hydrolysis or, more commonly, hydrazinolysis (the Ing-Manske procedure).[12]

Caption: Systematic workflow for physicochemical characterization.

Experimental Protocols & Data Interpretation

The following sections detail the experimental methodologies for determining key physicochemical properties. These protocols are designed to be self-validating and reflect standard industry practices.

Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range (typically <1°C) is characteristic of a pure crystalline compound, whereas impurities depress and broaden the melting range. Protocol (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the sample, loading it to a height of 1-2 mm. [13]Pack the sample into the sealed end by tapping the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., a DigiMelt). [14]4. Rapid Determination (Optional): Perform an initial rapid heating (10-20°C/min) to find the approximate melting range. Allow the apparatus to cool significantly before the precise measurement. [14]5. Precise Determination: Set the apparatus to heat at a slow rate (1-2°C/min), starting at least 15°C below the approximate melting point. [14]6. Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Solubility Profiling

Causality: Solubility is a critical parameter influencing bioavailability and formulation design. Assessing solubility in various solvents provides a comprehensive profile of the compound's polarity and dissolution characteristics.

Table 2: Reported Solubility of this compound

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | 30 mg/mL | [5][9] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [5] |

| Ethanol | 10 mg/mL | [5] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5][9] |

Protocol (Thermodynamic Solubility):

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMF, Ethanol, buffered solutions) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Spectroscopic Characterization

Causality: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent tool for confirming the presence of key structural features like carbonyl groups and aromatic rings.

Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum. [15]2. Sample Application: Place a small amount of the crystalline this compound powder directly onto the ATR crystal. [15]3. Apply Pressure: Use the apparatus's pressure clamp to ensure firm, uniform contact between the sample and the crystal. [16]This is critical for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic Peaks:

-

~1770 and 1715 cm⁻¹: Symmetric and asymmetric C=O stretching of the phthalimide group.

-

~1685 cm⁻¹: C=O stretching of the propiophenone ketone.

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.

-

~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores (light-absorbing groups), such as conjugated systems and aromatic rings. [17]The Beer-Lambert Law allows for the quantitative determination of the compound's concentration in solution. [18] Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., Ethanol, Acetonitrile).

-

Sample Preparation: Prepare a dilute stock solution of this compound of known concentration.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to perform a baseline correction (blank) on the spectrophotometer across the desired wavelength range (e.g., 190-400 nm). [19]4. Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Reported Data: The λmax values for this compound have been reported at 208, 221, and 291 nm , consistent with the presence of the phenyl ketone and phthalimide chromophores. [5][9]

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation in solution. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton of the molecule.

Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent. [20]2. Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity. [21]3. ¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Key parameters include spectral width (~12 ppm), acquisition time (2-4 s), and relaxation delay (1-5 s). [20]4. ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires more scans due to the low natural abundance of ¹³C. Key parameters include a wider spectral width (~220 ppm) and a relaxation delay of 2-5 s. [20]5. Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectra should be phase-corrected, baseline-corrected, and referenced to the TMS signal (0.00 ppm).

Expected ¹H and ¹³C Chemical Shift Regions:

-

¹H NMR: Protons on the phenyl and phthalimide rings would appear in the aromatic region (~7.5-8.0 ppm). The methine proton (CH) adjacent to the carbonyl and nitrogen would be significantly downfield. The methyl (CH₃) protons would appear as a doublet in the upfield region.

-

¹³C NMR: Carbonyl carbons (ketone and imide) would be the most downfield signals (>165 ppm). Aromatic carbons would resonate between ~120-140 ppm. The methine and methyl carbons would appear in the aliphatic region.

Stability and Potential Metabolism

The phthalimide group significantly enhances the chemical stability of the alpha-amino ketone moiety, which is otherwise prone to degradation. [5][7]This stability is a key reason for its use as a synthetic intermediate.

From a drug development perspective, its most significant property is its potential to act as a prodrug. In-vivo metabolic studies on similar N-substituted cathinones suggest that metabolic pathways exist to cleave protecting groups and release the active primary amine. [22][23]Common metabolic transformations for cathinones include the reduction of the β-keto group and N-dealkylation. [23][24][25]For this compound, this would involve the hydrolytic cleavage of the phthalimide group to ultimately yield cathinone.

Caption: Conceptual metabolic pathway of this compound.

Conclusion

This compound is a molecule defined by its dual nature: a stable, well-behaved crystalline solid for chemical synthesis and a potential prodrug with implications for forensic and pharmacological sciences. Its physicochemical properties are a direct result of its chemical architecture, where a stable phthalimide protecting group masks a reactive amine. The analytical workflows and protocols detailed in this guide provide a robust framework for researchers to characterize this compound, ensuring data integrity and contributing to a deeper understanding of its behavior, from the laboratory bench to potential biological systems.

References

- Grokipedia. Phthalimidopropiophenone.

- Smolecule. (2023, August 15). Buy this compound | 19437-20-8.

- Cayman Chemical. α-Phthalimidopropiophenone (CAS 19437-20-8).

- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.

- Chemistry Steps. The Gabriel Synthesis.

- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.

- Wikipedia. Gabriel synthesis.

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Edisco.

- University of Alberta.

- National Taiwan Normal University.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.

- Frontiers. (2023, March 23).

- National Center for Biotechnology Information (PMC). (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.

- University of the Pacific. Experiment 1 - Melting Points.

- National Center for Biotechnology Information (PMC). (2023, March 24).

- Journal of Analytical Toxicology. (2014, March 25).

- Wikipedia. Phthalimidopropiophenone.

- Cayman Chemical. (2023, July 5).

- Santa Cruz Biotechnology. α-Phthalimidopropiophenone (CAS 19437-20-8).

- Agilent. The Basics of UV-Vis Spectrophotometry.

- ResearchGate.

- National Institute of Standards and Technology. α-Phthalimidopropiophenone.

- YouTube. (2025, February 6). How To Perform UV Vis Spectroscopy? - Chemistry For Everyone.

- Cayman Chemical. α-Phthalimidopropiophenone (α-PAPP, 2-Phthalimidopropiophenone, CAS Number: 19437-20-8).

Sources

- 1. Buy this compound | 19437-20-8 [smolecule.com]

- 2. grokipedia.com [grokipedia.com]

- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Phthalimidopropiophenone - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. caymanchem.com [caymanchem.com]

- 10. scbt.com [scbt.com]

- 11. α-Phthalimidopropiophenone [webbook.nist.gov]

- 12. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 13. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. agilent.com [agilent.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. agilent.com [agilent.com]

- 18. longdom.org [longdom.org]

- 19. m.youtube.com [m.youtube.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. books.rsc.org [books.rsc.org]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 25. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

The Precursor Landscape of Synthetic Cathinones: A Technical Guide for Researchers and Drug Development Professionals

Abstract: The clandestine synthesis and proliferation of synthetic cathinones, colloquially known as "bath salts," present a continuous challenge to public health and law enforcement. Understanding the precursor chemicals and synthetic routes employed in their illicit manufacture is paramount for forensic analysis, toxicological research, and the development of effective countermeasures. This in-depth technical guide provides a comprehensive overview of the core precursors, synthetic methodologies, and analytical strategies relevant to the field of synthetic cathinones. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to support their work.

Introduction to Synthetic Cathinones

Synthetic cathinones are a class of novel psychoactive substances (NPS) derived from cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis)[1]. These β-keto analogues of phenethylamines are structurally and pharmacologically similar to controlled stimulants like amphetamine, methamphetamine, and MDMA[2][3]. Since their emergence in the mid-2000s, a vast number of derivatives have been synthesized to circumvent drug control laws, leading to a constantly evolving landscape of abused substances[2][4][5].

These substances are typically sold as "legal highs," "research chemicals," or deceptively labeled as "bath salts" or "plant food" to evade regulation[1][6]. The effects of synthetic cathinones can include euphoria, increased energy, and sociability, but they are also associated with severe adverse effects such as agitation, psychosis, and life-threatening toxicities[5][6]. The public health concerns associated with their abuse have led to the international control of many synthetic cathinones, including mephedrone, methylone, and MDPV[1].

Precursors for Synthetic Cathinone Synthesis

The synthesis of most synthetic cathinones is relatively straightforward, often involving a one or two-step process from readily available precursor chemicals[7]. The accessibility of these precursors is a critical factor driving the illicit production of these substances.

Classification of Core Precursors

The precursors for synthetic cathinones can be broadly categorized based on the portion of the final molecule they contribute. The primary starting materials are typically substituted propiophenones or related ketones, which form the core structure of the cathinone.

Table 1: Key Precursors for Common Synthetic Cathinones

| Precursor Chemical | Chemical Structure | Corresponding Synthetic Cathinone(s) |

| 4-Methylpropiophenone | C₁₀H₁₂O | Mephedrone (4-MMC) |

| Propiophenone | C₉H₁₀O | Cathinone |

| 3,4-Methylenedioxypropiophenone | C₁₀H₁₀O₃ | Methylone |

| Piperonal | C₈H₆O₃ | MDPV (via Grignard reaction) |

| α-Tetralone | C₁₀H₁₀O | Cyclic cathinone analogues |

| 2-Bromo-4'-methylpropiophenone | C₁₀H₁₁BrO | Mephedrone (4-MMC) |

| 2-Bromopropiophenone | C₉H₉BrO | Methcathinone |

| Methylamine | CH₅N | Mephedrone, Methcathinone |

| Pyrrolidine | C₄H₉N | MDPV, α-PVP |

The Central Role of α-Bromoketones

A common and efficient strategy in clandestine labs involves the α-bromination of a substituted propiophenone to form an α-bromoketone intermediate[6][8][9]. This intermediate is then reacted with an appropriate amine to yield the final cathinone product. The choice of the starting propiophenone and the amine determines the final synthetic cathinone. For example, the synthesis of mephedrone typically starts with the bromination of 4-methylpropiophenone to yield 2-bromo-4'-methylpropiophenone[4][8][9].

Causality Behind Experimental Choices: The α-bromination of the propiophenone is a key step because the bromine atom acts as a good leaving group, facilitating the subsequent nucleophilic substitution by the amine. The reaction is often carried out in glacial acetic acid, which serves as both a solvent and a catalyst. The use of elemental bromine is common in clandestine settings due to its availability, although it is highly corrosive and hazardous.

Synthetic Routes to Key Synthetic Cathinones

The illicit synthesis of cathinones often employs well-established organic chemistry reactions. The most prevalent method is the reductive amination of α-haloketones.

Reductive Amination of α-Haloketones: The Workhorse of Clandestine Synthesis

This two-step process is the most common route for producing a wide variety of synthetic cathinones[2].

-

α-Halogenation of the Ketone: A substituted propiophenone is reacted with a halogenating agent, typically bromine in acetic acid, to introduce a halogen atom at the α-position to the carbonyl group.

-

Nucleophilic Substitution with an Amine: The resulting α-haloketone is then reacted with a primary or secondary amine. The amine displaces the halogen, and a subsequent workup yields the cathinone, usually as a hydrochloride salt to improve stability and ease of handling[8][9].

Diagram of the General Synthetic Route for Mephedrone:

Caption: Experimental workflow for mephedrone synthesis.

Analytical Methodologies for Precursor and Product Identification

The identification and characterization of synthetic cathinones and their precursors are crucial for forensic investigations and clinical toxicology. A combination of analytical techniques is typically employed for unambiguous identification.

Spectroscopic and Chromatographic Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification of volatile and semi-volatile compounds. The fragmentation patterns of synthetic cathinones and their precursors in the mass spectrometer provide a unique fingerprint for identification.[10][11][12][13][14][15]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of thermolabile or non-volatile compounds and is widely used in toxicological screening.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of new synthetic cathinones and their precursors, providing detailed information about the molecular structure.[6][17][18][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule and can be used as a screening technique.

Detailed Protocol: GC-MS Analysis of a Seized Sample

1. Sample Preparation:

- For a solid sample, dissolve a small amount (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile).

- Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the low µg/mL range).

- If necessary, derivatization (e.g., silylation) can be performed to improve the chromatographic properties of the analytes.[10]

2. GC-MS Instrumentation and Parameters:

- Gas Chromatograph:

- Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is commonly used.

- Injector: Split/splitless injector, typically operated in split mode.

- Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.

- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

- Mass Analyzer: Quadrupole or ion trap analyzers are common.

- Scan Range: A mass range of m/z 40-550 is typically scanned.

3. Data Analysis:

- The retention time of the analyte is compared to that of a known reference standard.

- The obtained mass spectrum is compared to a reference library (e.g., NIST/Wiley) and to the spectrum of a certified reference material for positive identification.

- Key fragment ions for specific synthetic cathinones and precursors are used for confirmation. For example, for mephedrone, characteristic fragments include the iminium ion resulting from α-cleavage.

Diagram of the GC-MS Analysis Workflow:

Caption: Workflow for GC-MS analysis of synthetic cathinones.

Conclusion and Future Perspectives

The landscape of synthetic cathinones is dynamic, with new derivatives continually emerging to circumvent legal controls. A thorough understanding of the precursor chemicals and synthetic methodologies is essential for the scientific and law enforcement communities to stay ahead of this trend. This technical guide provides a foundational understanding of the core aspects of synthetic cathinone chemistry. Future research should focus on the development of rapid and field-portable analytical techniques for the detection of these substances and their precursors, as well as a deeper understanding of the structure-activity relationships that govern their pharmacological and toxicological effects.

References

-

Mephedrone - Wikipedia. [Link]

-

Mephedrone Synthesis Guide | PDF | Precipitation (Chemistry) | Hydrochloric Acid - Scribd. [Link]

-

Mephedrone Synth Guide | PDF | Precipitation (Chemistry) | Hydrochloric Acid - Scribd. [Link]

-

Synthetic cathinones drug profile | - European Union. [Link]

-

Mephedrone/Synthesis - PsychonautWiki. [Link]

-

Mephedrone Synthesis (4-MMC) In NMP Solvent | Large Scale. [Link]

-

A Review on Synthetic Cathinone and Its Derivatives: Prevalence and Syntheses. [Link]

-

Structure Related New Approach in the GC/MS Analysis of Cathinone Type Synthetic Drugs. [Link]

-

Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - MDPI. [Link]

-

Synthesis and spectroscopic characterization of emerging synthetic cannabinoids and cathinones - Diva-portal.org. [Link]

-

fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf - Glen Jackson - West Virginia University. [Link]

-

Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - MDPI. [Link]

-

Unexpected identification and characterization of a cathinone precursor in the new psychoactive substance market: 3',4'-methylenedioxy-2,2-dibromobutyrophenone - PubMed. [Link]

-

Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry | LCGC International. [Link]

-

Recommended methods for the identification and analysis of synthetic cathinones in seized materials - Unodc. [Link]

-

Structure–Activity Relationship of Synthetic Cathinones: An Updated Review | ACS Pharmacology & Translational Science. [Link]

-

Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - ResearchGate. [Link]

-

Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences - ResearchGate. [Link]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF - ResearchGate. [Link]

-

Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | National Institute of Justice. [Link]

-

Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC - NIH. [Link]

-

Reductive Amination - YouTube. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

Reductive amination - Wikipedia. [Link]

-

2-Bromo-4'-methylpropiophenone - SpecAU. [Link]

-

3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - NIH. [Link]

-

2'-Bromo-4'-methylpropiophenone | C10H11BrO | CID 82115202 - PubChem - NIH. [Link]

-

Chiral resolution and absolute configuration of the enantiomers of the psychoactive “designer drug” 3,4-methylenedioxypyrovalerone - PMC - NIH. [Link]

-

Reductive Amination - Wordpress. [Link]

-

3,4-Methylenedioxypyrovalerone (MDPV) (Street Names: “bath salts,” “Ivory Wave,” “plant fertilizer,” “Vanilla Sky, - DEA Diversion Control Division. [Link]

-

Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - NIH. [Link]

Sources

- 1. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact | MDPI [mdpi.com]

- 7. forensics.org.my [forensics.org.my]

- 8. Mephedrone - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Fragmentation pathways of alpha-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | National Institute of Justice [nij.ojp.gov]

- 16. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Bromo-4'-methylacetophenone(619-41-0) 1H NMR spectrum [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Unexpected identification and characterization of a cathinone precursor in the new psychoactive substance market: 3',4'-methylenedioxy-2,2-dibromobutyrophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-Phthalimidopropiophenone: A Synthetic Precursor and Potential Prodrug

Abstract

This technical guide provides a comprehensive overview of α-Phthalimidopropiophenone, a compound of significant interest in the fields of synthetic chemistry and forensic toxicology. Lacking a traditional history of therapeutic discovery, the narrative of α-Phthalimidopropiophenone is intrinsically linked to the synthesis of cathinone derivatives. This document delves into its chemical identity, plausible synthetic routes based on established organic chemistry principles, and its toxicological significance as a potential prodrug for cathinone. The guide also outlines the analytical methodologies employed for its detection in both seized materials and biological matrices, offering a critical resource for researchers, forensic scientists, and drug development professionals.

Introduction and Historical Context

α-Phthalimidopropiophenone, systematically known as 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione, is a synthetic organic compound that has primarily gained attention as a chemical intermediate.[1][2] Unlike many compounds of interest in the pharmaceutical sciences, its history is not marked by a formal discovery and development process for therapeutic applications. Instead, its emergence is closely associated with the clandestine synthesis of cathinone and its derivatives, which are potent central nervous system stimulants.[1]

The core structure of α-Phthalimidopropiophenone features a propiophenone backbone with a phthalimide substituent at the alpha position.[1] This phthalimide group serves as a protecting group for the amine functionality that is characteristic of cathinones. This structural feature is significant for two primary reasons: it increases the stability of the molecule compared to the relatively unstable primary amine of cathinone, and it suggests the potential for α-Phthalimidopropiophenone to act as a prodrug, metabolizing in vivo to the active cathinone.[2]

The history of synthetic cathinones dates back to the early 20th century, but their widespread appearance as "designer drugs" is a more recent phenomenon. The use of protecting group strategies, such as the one seen in α-Phthalimidopropiophenone, is a testament to the chemical sophistication employed in the illicit synthesis of these substances to create more stable and potentially less easily detectable precursors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of α-Phthalimidopropiophenone is essential for its synthesis, handling, and analytical detection.

| Property | Value | Reference |

| IUPAC Name | 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione | [3] |

| Alternate Names | α-Phthalimidopropiophenone, 2-(1-Oxo-1-phenyl-2-propanyl)-1H-isoindole-1,3(2H)-dione | [3] |

| CAS Number | 19437-20-8 | [3] |

| Molecular Formula | C₁₇H₁₃NO₃ | [3] |

| Molecular Weight | 279.29 g/mol | [3] |

| Melting Point | 87-88 °C | [2] |

| Boiling Point | 447.2 °C (predicted) | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMF (30 mg/ml), less soluble in aqueous mixtures | [2] |

Synthesis of α-Phthalimidopropiophenone

The synthesis of α-Phthalimidopropiophenone can be logically approached through the principles of the Gabriel synthesis , a well-established method for the preparation of primary amines from alkyl halides.[4] This method is particularly advantageous as it prevents the over-alkylation that can occur with direct amination.[4]

A plausible synthetic route involves the reaction of an α-halo-propiophenone with potassium phthalimide. The initial step is the deprotonation of phthalimide with a base like potassium hydroxide to form the nucleophilic potassium phthalimide.[5] This is followed by an SN2 reaction with an appropriate α-halo-propiophenone.

Caption: Plausible synthetic pathway to α-Phthalimidopropiophenone.

General Experimental Protocol (Illustrative)

The following is an illustrative protocol based on the principles of the Gabriel synthesis. This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Step 1: Preparation of α-Bromopropiophenone

-

To a solution of propiophenone in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS).

-

Initiate the reaction with a radical initiator (e.g., AIBN) or by exposure to UV light.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction mixture by washing with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude α-bromopropiophenone.

-

Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of α-Phthalimidopropiophenone

-

In a round-bottom flask, dissolve potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add the purified α-bromopropiophenone to the solution.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by vacuum filtration and wash it with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure α-phthalimidopropiophenone.

Pharmacology and Toxicology: The Prodrug Hypothesis

There is limited direct pharmacological and toxicological data available for α-Phthalimidopropiophenone itself.[2] The prevailing hypothesis is that it functions as a prodrug for cathinone.[2][6] This is supported by the metabolic pathways of other N-substituted cathinone derivatives.[6]

Upon ingestion, it is postulated that the phthalimide group is cleaved in vivo, likely through hydrolysis, to release the primary amine, cathinone.[2] Cathinone is a well-characterized psychostimulant that primarily exerts its effects by increasing the synaptic concentrations of dopamine, norepinephrine, and serotonin.

The general metabolic pathways for synthetic cathinones include:

-

N-dealkylation: Removal of alkyl groups from the nitrogen atom.[6]

-

β-keto reduction: Reduction of the ketone group to a hydroxyl group.[6]

-

Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl side chains.[6]

Caption: Hypothesized metabolic activation of α-Phthalimidopropiophenone.

The toxicological profile of α-Phthalimidopropiophenone is largely uncharacterized, but it is presumed to be related to the toxicity of cathinone, which can include cardiovascular, psychiatric, and neurological adverse effects.

Analytical Methodologies

The identification and quantification of α-Phthalimidopropiophenone are crucial in forensic investigations of seized drug samples and in clinical toxicology. A variety of analytical techniques can be employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of seized drug samples.[7][8]

Sample Preparation (for seized materials):

-

Homogenize the sample (e.g., powder, tablet).

-

Dissolve a known amount of the homogenized sample in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Filter the solution to remove any insoluble excipients.

-

Dilute the filtrate to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Typical):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Split/splitless injector, operated at a temperature that ensures volatilization without thermal degradation.

-

Oven Program: A temperature ramp that allows for the separation of α-Phthalimidopropiophenone from other components in the sample.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range that includes the molecular ion and characteristic fragment ions of the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the analysis of biological samples (e.g., blood, urine) due to its high sensitivity and selectivity.[9][10][11]

Sample Preparation (for blood/urine):

-

Protein Precipitation: For blood samples, proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by centrifugation.

-

Liquid-Liquid Extraction (LLE): The analyte is extracted from the aqueous matrix into an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge that retains the analyte, which is then eluted with a suitable solvent.

LC-MS/MS Parameters (Typical):

-

LC Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for α-Phthalimidopropiophenone would need to be determined and optimized.

Conclusion

α-Phthalimidopropiophenone represents a fascinating case study in the evolution of synthetic psychoactive substances. While not a "discovered" drug in the traditional sense, its importance as a stable precursor and potential prodrug for cathinone makes it a compound of significant interest to the scientific and law enforcement communities. This guide has provided a comprehensive overview of its chemical nature, plausible synthesis, hypothesized metabolic fate, and the analytical methods for its detection. Further research into the specific pharmacology and toxicology of α-Phthalimidopropiophenone is warranted to fully understand its potential effects and to aid in the ongoing efforts to address the challenges posed by new psychoactive substances.

References

- Kemenes, K., et al. (2023). Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC-MS-QToF. Journal of Analytical Toxicology, 47(3), 253-262.

-

Grokipedia. Phthalimidopropiophenone. Retrieved from [Link]

- Kemenes, K., et al. (2023). Metabolism of the Synthetic Cathinone Alpha-Pyrrolidinoisohexanophenone in Humans Using UHPLC--MS-QToF. Journal of Analytical Toxicology, 47(3), 253-262.

-

NRO Chemistry. (2021, January 30). Gabriel Synthesis. YouTube. Retrieved from [Link]

-

Chemistry Steps. The Gabriel Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

-

OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

- Manier, S. K., et al. (2020). In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS. Metabolites, 11(1), 3.

-

Wikipedia. Phthalimidopropiophenone. Retrieved from [Link]

- Boumba, V. A., et al. (2021). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.

- Gavrilović, A., et al. (2022). Metabolism of Synthetic Cathinones. In New Psychoactive Substances. IntechOpen.

- Merola, G., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(13), 4016.

- National Institute of Standards and Technology. (2022). Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. NIST Interagency/Internal Report (NISTIR), 8431.

- Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020, May 5). Gas Chromatography-Mass Spectroscopy (GC/MS)

- Costa, J. L., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1149701.

- Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(2), 202-223.

- Al-Asmari, A. I., et al. (2020). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation.

-

Thermo Fisher Scientific. (2017, November 30). Seized Drug Analysis in a Forensic Lab. YouTube. Retrieved from [Link]

- Glicksberg, L., et al. (2016). Identification and Quantification of Synthetic Cathinones in Blood and Urine using Liquid Chromatography-Quadrupole/Time of Flight (LC-Q/TOF) Mass Spectrometry. Journal of Analytical Toxicology, 40(6), 425-434.

-

FHNW School of Life Sciences. Development of a quantitative LC-MS/MS method with dried blood spot sampling for forensic toxicology. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 519663, alpha-Phthalimidopropiophenone. Retrieved from [Link]

- Al-Asmari, A. I., et al. (2019). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Toxics, 7(4), 58.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Phthalimidopropiophenone - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. nist.gov [nist.gov]

- 9. antisel.gr [antisel.gr]

- 10. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

alpha-Phthalimidopropiophenone IUPAC name and synonyms

An In-Depth Technical Guide to α-Phthalimidopropiophenone for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Phthalimidopropiophenone is a synthetic compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry, pharmacology, and forensic science. Structurally, it is a derivative of cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis). The defining feature of α-phthalimidopropiophenone is the presence of a phthalimide group attached to the propiophenone backbone.[1][2] This modification imparts unique chemical properties, most notably increased stability compared to other cathinone analogs.[3][4] While it has been identified in illicit drug markets, its primary legitimate use is as a chemical intermediate and a research tool.[2][3][4][5] This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and pharmacological profile.

Chemical Identity and Nomenclature

The precise identification and nomenclature of a compound are crucial for accurate scientific communication and research. α-Phthalimidopropiophenone is known by several names, which can sometimes lead to confusion. A clear understanding of its IUPAC name and common synonyms is therefore essential.

IUPAC Name

The systematic IUPAC name for α-phthalimidopropiophenone is 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione .[1][2][6] This name precisely describes the molecular structure, indicating a phthalimide group (isoindole-1,3-dione) attached at the second position of a 1-phenylpropan-1-one backbone.

Synonyms and Identifiers

In scientific literature and chemical catalogs, α-phthalimidopropiophenone is referred to by a variety of synonyms. Being familiar with these is vital for conducting thorough literature searches.

| Type | Identifier |

| Common Name | α-Phthalimidopropiophenone |

| Synonyms | a-Phtalimidopropiophnone, 2-Phthalimidopropiophenone, α-PAPP, Cathinone phthalimide, 2-(1-Methyl-2-oxo-2-phenylethyl)-1H-isoindole-1,3(2H)-dione, 2-PhthaliMido-1-phenylpropan-1-one |

| CAS Number | 19437-20-8 |

| Molecular Formula | C17H13NO3 |

| Molecular Weight | 279.29 g/mol |

A visual representation of the chemical structure is provided below:

Caption: Chemical structure of α-Phthalimidopropiophenone.

Physicochemical Properties

The physical and chemical properties of α-phthalimidopropiophenone dictate its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 87-88°C | [1] |

| Boiling Point (Predicted) | ~447.2°C | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 10 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [4] |

The phthalimide group contributes to the compound's stability, making it more suitable for laboratory storage and handling compared to other cathinones.[1]

Synthesis and Reactivity

The synthesis of α-phthalimidopropiophenone is a key area of interest for organic chemists. Understanding its synthesis provides insights into its production and potential impurities.

Synthetic Pathways

A common method for the synthesis of α-phthalimidopropiophenone is a base-catalyzed reaction involving propiophenone and phthalic anhydride in the presence of a base like sodium hydroxide.[1] This method is efficient and scalable. For industrial applications, continuous synthesis methods are often employed to enhance yield and purity while minimizing environmental impact through the use of recyclable solvents.[1]

Caption: Simplified workflow for the synthesis of α-Phthalimidopropiophenone.

Chemical Reactivity

The chemical reactivity of α-phthalimidopropiophenone is characterized by the properties of both ketones and imides. The carbonyl groups are susceptible to nucleophilic attack.[1] The phthalimide group acts as a protecting group for the primary amine, which can be cleaved to yield cathinone.[2] This feature is central to its role as a synthetic intermediate.

Pharmacology and Metabolism: A Prodrug Perspective

While α-phthalimidopropiophenone itself is not considered pharmacologically active as a stimulant, its significance in pharmacology lies in its potential to act as a prodrug for cathinone.[4][5][6][7]

Proposed Metabolic Pathway

Upon ingestion, it is hypothesized that α-phthalimidopropiophenone undergoes in vivo metabolism to release the active stimulant, cathinone.[1][4] The proposed metabolic pathway involves several steps:

-

Initial hydroxylation of the protecting group.

-

Subsequent dehydrogenation to form a lactam intermediate.

-

Double dealkylation of the protecting group to yield the primary amine, cathinone.[1]

Caption: Proposed metabolic pathway of α-Phthalimidopropiophenone to Cathinone.

This prodrug approach could potentially allow for a more controlled release of the active compound and modified pharmacokinetic properties.[1] However, the extent and rate of this metabolic conversion in humans are not yet fully understood.[5]

Applications in Research and Industry

α-Phthalimidopropiophenone serves several purposes across different scientific and industrial domains.

-

Research Intermediate: It is a valuable intermediate in the synthesis of cathinone derivatives, which are studied for their stimulant properties and potential therapeutic applications, particularly in the context of neurological conditions.[1]

-

Forensic and Analytical Standard: Due to its appearance in illicit drug markets, α-phthalimidopropiophenone is used as an analytical reference standard in forensic laboratories for the identification and quantification of controlled substance analogs.[4]

-

Chemical Building Block: In the broader chemical industry, it can act as a building block for the synthesis of more complex molecules.[1]

Safety, Toxicology, and Regulatory Status

A significant knowledge gap exists regarding the physiological and toxicological properties of α-phthalimidopropiophenone.[2][4] Much of the available information is extrapolated from its relationship to cathinone. Due to its potential for misuse in the clandestine production of synthetic cathinones, its availability is generally restricted to research and forensic applications.[2] Researchers and drug development professionals must handle this compound with appropriate safety precautions and be aware of the relevant legal and regulatory frameworks in their jurisdiction.

Conclusion

α-Phthalimidopropiophenone is a multifaceted compound with a dual identity. On one hand, it is a valuable tool for scientific research, offering a stable precursor for the synthesis of cathinone derivatives and serving as a crucial analytical standard. On the other hand, its presence in illicit markets highlights the ongoing challenges in the regulation of new psychoactive substances. For researchers, scientists, and drug development professionals, a thorough understanding of its chemical properties, synthesis, and metabolic fate is essential for its responsible and effective use in advancing scientific knowledge.

References

- Smolecule. (2023, August 15). Buy alpha-Phthalimidopropiophenone | 19437-20-8.

- ChemicalBook. (2025, August 20). This compound | 19437-20-8.

- Cayman Chemical. α-Phthalimidopropiophenone (CAS 19437-20-8).

- Grokipedia. Phthalimidopropiophenone.

- ChemicalBook. 19437-20-8(this compound) Product Description.

- Labchem C

- NIST WebBook. α-Phthalimidopropiophenone.

- chemeurope.com. Phthalimidopropiophenone.

- Wikipedia. Phthalimidopropiophenone.

Sources

- 1. Buy this compound | 19437-20-8 [smolecule.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound | 19437-20-8 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Phthalimidopropiophenone - Wikipedia [en.wikipedia.org]

- 6. Phthalimidopropiophenone [chemeurope.com]

- 7. α-Phthalimidopropiophenone - Labchem Catalog [labchem.com.my]

alpha-Phthalimidopropiophenone molecular weight and formula

An In-Depth Technical Guide to α-Phthalimidopropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phthalimidopropiophenone, a derivative of cathinone, serves as a critical chemical intermediate and a subject of significant interest in both synthetic chemistry and forensic science. This guide provides a comprehensive technical overview of its core attributes, including its molecular characteristics, synthesis, chemical behavior, and analytical characterization. We delve into the mechanistic principles behind its synthesis, highlighting the strategic use of the phthalimide group as a stable protecting moiety for the amine functionality, a concept adapted from the Gabriel synthesis. The document further explores its role as a potential prodrug for cathinone and its analogues, its applications in research, and the limited understanding of its toxicological profile. This guide is intended to be an authoritative resource for professionals engaged in organic synthesis, drug development, and forensic analysis.

Chemical Identity and Physicochemical Properties

α-Phthalimidopropiophenone, systematically named 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione, is an organic compound featuring a propiophenone backbone with a phthalimide substituent at the alpha position.[1] This structure is fundamental to its chemical properties and its utility as a synthetic precursor.

The key physicochemical properties of α-Phthalimidopropiophenone are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₃NO₃ | [1][2][3][4] |

| Molecular Weight | 279.29 g/mol | [1][2][3][4] |

| CAS Number | 19437-20-8 | [1][3][4] |

| IUPAC Name | 2-(1-oxo-1-phenylpropan-2-yl)isoindole-1,3-dione | [2] |

| Synonyms | α-PAPP, 2-Phthalimidopropiophenone | [5][6] |

| Melting Point | 87-88°C | [2][7] |